Vasicinone
Overview
Description
Vasicinone is a natural product found in Peganum nigellastrum, Nitraria sibirica, and other organisms with data available.
Scientific Research Applications
Neuroprotection in Parkinson’s Disease
Vasicinone, a quinazoline alkaloid from Adhatoda vasica, shows promise in treating Parkinson’s disease. Research indicates it can mitigate paraquat-induced apoptosis in SH-SY5Y cells, a model for Parkinson’s disease, by enhancing cell survival signaling pathways and downregulating apoptotic pathways (Ju et al., 2019). Another study found that vasicinone enhanced autophagy in these cells, protecting them from mitochondrial dysfunction and reducing Parkinson’s disease-associated α-synuclein levels (Huang et al., 2020).
Anti-Cancer Properties
Vasicinone has demonstrated anti-proliferative effects against lung carcinoma cells. It induces apoptosis through both Fas death receptors and Bcl-2 regulated signaling, suggesting its potential as a therapeutic agent against oxidative stress-induced lung cancer (Dey et al., 2018).
Bronchodilatory Activity
Originally identified as a bronchodilator, vasicinone's activity in this area has been substantiated over the years. Studies have explored its bronchodilatory effects, comparing it with other known agents, and confirming its potential in treating respiratory ailments (Amin & Mehta, 1959), (Cambridge et al., 1962), (Bhalla & Nimbkar, 1982).
Hepatoprotective Activity
Vasicinone has been evaluated for its hepatoprotective activity. Studies using animal models indicate that it can effectively protect the liver from damage, suggesting its potential in treating liver disorders (Sarkar et al., 2014).
Antiplasmodial and Vasorelaxant Activities
Extracts containing vasicinone from Peganum harmala seeds demonstrated moderate antiplasmodial activity against Plasmodium falciparum and showed vasorelaxant activity in isolated rat aorta models (Astulla et al., 2008).
Anti-Inflammatory and Antimicrobial Properties
Vasicinone has been identified to have significant anti-inflammatory and antimicrobial activities, as demonstrated in studies focusing on its effects against bacterial strains like E. coli and fungi like C. albicans (Singh & Sharma, 2013).
Chemical Synthesis and Analysis
Research has also focused on the chemical synthesis of vasicinone, including methods for its optical isomers, and quantitative analysis in various plant species (Eguchi et al., 1996), (Subramanya et al., 2016).
properties
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVYZXRQHWCKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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